Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Catalytic hydrogenation typically involves the use of palladium or rhodium catalysts.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while catalytic hydrogenation can produce reduced forms of the compound.
Scientific Research Applications
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acids such as Trp84 and Phe330 . This interaction can modulate neurotransmitter levels and has implications for treating neurological conditions.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzyl 3-pyrroline-1-carboxylate: Used in the synthesis of pharmaceutical products and has different biological activities.
Uniqueness
Benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate is unique due to its combined structural features of a piperidine ring, a pyridine ring, and a benzyl ester group. This combination provides distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
148148-49-6 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18(17-7-4-10-20-13-17)16-8-11-21(12-9-16)19(23)24-14-15-5-2-1-3-6-15/h1-7,10,13,16H,8-9,11-12,14H2 |
InChI Key |
IMFFALCXOYXEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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